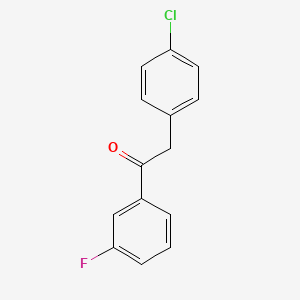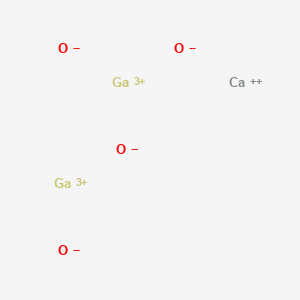
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid is a naturally occurring organic compound belonging to the class of carboxylic acids It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to produce carboxylic acids . Additionally, the carboxylation of Grignard reagents with carbon dioxide followed by acidification is a widely used technique .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into primary alcohols or aldehydes.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and halides.
Major Products
The major products formed from these reactions include primary alcohols, aldehydes, ketones, and substituted carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Studies have explored its role in biological processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to investigate its therapeutic potential, including its anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of (1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauric acid: A saturated fatty acid with similar structural features but different chemical properties.
Myristic acid: Another carboxylic acid with a longer carbon chain and distinct biological activities.
Palmitic acid: A common saturated fatty acid with applications in various fields.
Uniqueness
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Eigenschaften
CAS-Nummer |
10333-98-9 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.209 |
IUPAC-Name |
(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-4-5-9(3,7(6)2)8(10)11/h4-5H2,1-3H3,(H,10,11)/t9-/m1/s1 |
InChI-Schlüssel |
YOEPZLBUIXMHKB-SECBINFHSA-N |
SMILES |
CC1=C(C(CC1)(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B576786.png)





![(NZ)-N-[(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-ylidene]hydroxylamine](/img/structure/B576797.png)


![1,8-dimethoxy-3-(methoxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/structure/B576801.png)
